molecular formula C10H7FN2O B1338512 6-(3-Fluorophenyl)pyridazin-3-ol

6-(3-Fluorophenyl)pyridazin-3-ol

Katalognummer: B1338512
Molekulargewicht: 190.17 g/mol
InChI-Schlüssel: QKEDYBFEPGJXDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-Fluorophenyl)pyridazin-3-ol is a chemical building block built around the pyridazin-3-ol scaffold, a structure of significant interest in medicinal chemistry for developing novel bioactive molecules . Researchers value this core for its potential in multiple therapeutic areas. In neuroscience, pyridazinone derivatives have been designed as potent, selective, and reversible inhibitors of Monoamine Oxidase-B (MAO-B), an enzyme target in neurodegenerative disorders like Alzheimer's disease . In cardiovascular and oncology research, the pyridazin-3-one scaffold is a key structural component in various vasodilators and targeted anticancer agents, including kinase inhibitors . This compound serves as a versatile precursor for synthesizing more complex molecules to explore these mechanisms of action. As a specalized building block, it is ideal for constructing compound libraries for high-throughput screening or for rational drug design projects aimed at kinase inhibition or CNS targets . This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use.

Eigenschaften

IUPAC Name

3-(3-fluorophenyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEDYBFEPGJXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 3-fluorophenyl group in the target compound likely increases lipophilicity compared to analogs with polar substituents (e.g., hydroxymethyl or methoxy groups). This property may influence membrane permeability and pharmacokinetics .
  • Solubility : Analogs like 6-(3,4-dimethoxyphenyl)pyridazin-3-ol and 6-[3-(hydroxymethyl)phenyl]pyridin-3-ol are expected to exhibit higher aqueous solubility due to hydrogen-bonding capabilities of methoxy and hydroxymethyl groups. In contrast, the fluorophenyl derivative may display lower solubility, similar to trifluoromethylated analogs .
  • Electronic Effects : Fluorine’s electron-withdrawing nature could stabilize the pyridazine ring, affecting reactivity in substitution reactions. This contrasts with electron-donating groups (e.g., methoxy) in 6-(3,4-dimethoxyphenyl)pyridazin-3-ol .

Vorbereitungsmethoden

Hydrazine and 3-Fluorobenzaldehyde Route

One common method involves the initial formation of 3-fluorophenylhydrazine by reacting 3-fluorobenzaldehyde with hydrazine hydrate. This intermediate then reacts with β-ketoesters or 1,3-dicarbonyl compounds under reflux to form the pyridazin-3-ol ring system.

  • Reaction Conditions: Reflux in ethanol or acetic acid for several hours, followed by neutralization and isolation of the product.

  • Yields: Typically moderate to high (60–85%) depending on the exact substrates and conditions.

  • Advantages: Straightforward, uses commercially available starting materials, and allows for structural variation by changing the aldehyde or diketone components.

Diaza-Wittig Reaction Approach

A more advanced synthetic strategy involves the Diaza-Wittig reaction, which has been reported for the synthesis of substituted pyridazines including hydroxy derivatives.

  • Key Steps:

    • Oxidation of α-diazo-β-ketoesters using IBX (1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide).
    • Formation of phosphazine intermediates using hexamethylphosphorus triamide (HMPT) or tributylphosphine.
    • Tandem Diaza-Wittig reaction at room temperature to afford the pyridazine ring.
  • Yields: Vary from 27% to 85%, with higher yields observed for alkyl and cycloalkyl substituents compared to aryl groups.

  • Notes: This method allows for the synthesis of 6-substituted-4-hydroxy-3-methoxycarbonyl pyridazines, which can be further modified to obtain this compound derivatives.

Photoredox-Mediated Coupling

Recent advances include photoredox catalysis for the synthesis of fluoropyridines, which can be adapted for pyridazine derivatives.

  • Method: Coupling of α,α-difluoro-β-iodoketones with silyl enol ethers under photoredox conditions.

  • Advantages: Mild conditions, high selectivity, and potential for diverse substitution patterns.

  • Application: While primarily reported for 3-fluoropyridines, this method offers a promising route for fluorinated pyridazine analogs.

Comparative Data Table of Preparation Methods

Method Key Reagents/Intermediates Reaction Conditions Yield Range (%) Advantages Limitations
Hydrazine + 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde, hydrazine hydrate, β-ketoester Reflux in ethanol/acetic acid, several hours 60–85 Simple, accessible reagents Moderate yields, purification needed
Diaza-Wittig Reaction α-Diazo-β-ketoester, IBX, HMPT or P(n-Bu)3 Room temperature, 16 h 27–85 High selectivity, versatile Requires specialized reagents
Photoredox Coupling α,α-Difluoro-β-iodoketones, silyl enol ethers Photoredox catalysis, mild conditions Not fully reported Mild, selective, novel approach Less established for pyridazines

Q & A

Q. Advanced

  • Substituent variation : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate electronic effects. For example, 6-(3-Trifluoromethylphenyl)pyridazin-3-ol shows 10-fold higher kinase inhibition due to enhanced lipophilicity .
  • Scaffold hopping : Synthesize triazolo-pyridazine hybrids (e.g., 6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-triazolo[4,3-b]pyridazine) to evaluate fused-ring systems’ impact on bioavailability .
    Data integration : Use cheminformatics tools (e.g., Schrödinger’s QikProp) to predict ADMET properties early in design .

Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Q. Advanced

  • Structural confirmation :
    • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies hydroxyl (δ ~10.5 ppm) and fluorophenyl protons (δ ~7.2–7.8 ppm) .
    • X-ray crystallography : Resolves bond angles and dihedral angles between pyridazine and fluorophenyl moieties; critical for polymorph identification .
  • Purity assessment : HPLC-UV/ELS (C18 column, 0.1% TFA in acetonitrile/water) ensures ≥95% purity. LC-MS confirms molecular ions ([M+H]⁺ expected at m/z 207.06) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.